Non-7-ene-2,4-dione
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Overview
Description
Non-7-ene-2,4-dione is a chemical compound characterized by its unique bicyclic structure. This compound is part of a broader class of organic molecules known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a nonane ring with two ketone groups at positions 2 and 4, and a double bond at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Non-7-ene-2,4-dione typically involves a series of organic reactions designed to construct the bicyclic core. One common method is the Diels-Alder reaction, which forms the bicyclic structure through a cycloaddition process. This reaction often requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Non-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols .
Scientific Research Applications
Non-7-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antiviral or anticancer properties.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Non-7-ene-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Non-7-ene-2,4-dione can be compared to other bicyclic compounds such as:
Spiro[5.5]undecane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Bicyclo[4.3.0]nonane derivatives: These compounds have a similar core structure but may exhibit different chemical and biological properties due to variations in their substituents.
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions makes it a versatile building block in synthetic chemistry .
Properties
CAS No. |
380600-69-1 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
non-7-ene-2,4-dione |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3-4H,5-7H2,1-2H3 |
InChI Key |
IBPYVJCOSPWGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(=O)CC(=O)C |
Origin of Product |
United States |
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